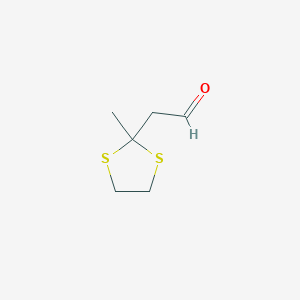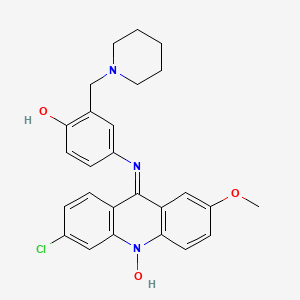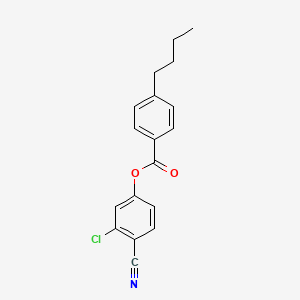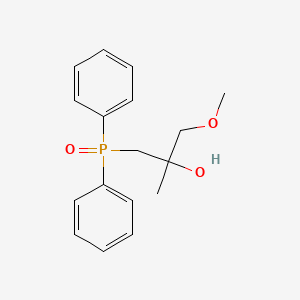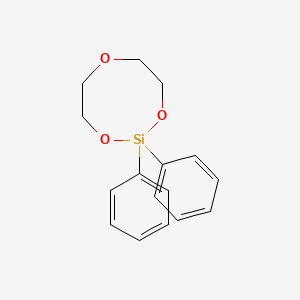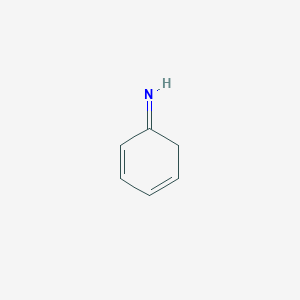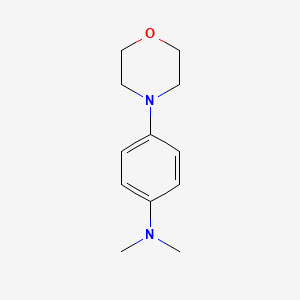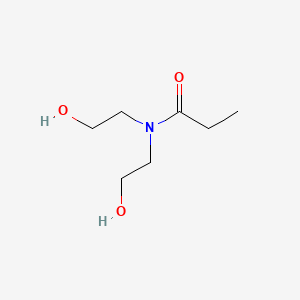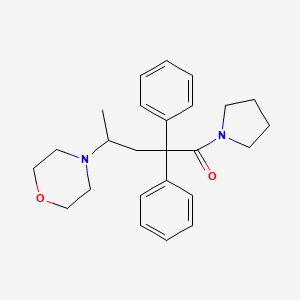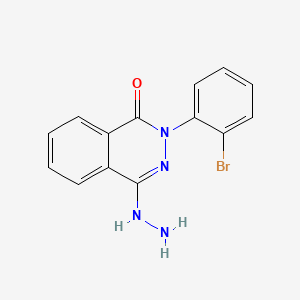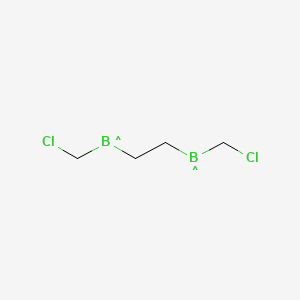![molecular formula C24H18N6O11S2 B14465063 Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro- CAS No. 68134-19-0](/img/structure/B14465063.png)
Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro- is a complex aromatic sulfonic acid derivative. This compound is characterized by its azo linkage, which connects two aromatic rings, and the presence of nitro and sulfonic acid groups. These functional groups contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro- typically involves multiple steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino group, resulting in the formation of the azo linkage.
Sulfonation: The resulting azo compound is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
化学反应分析
Types of Reactions
Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonic acid group.
Major Products
Oxidation: Amino derivatives of the original compound.
Reduction: Corresponding amines from the reduction of the azo linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions, while the azo linkage can participate in electron transfer processes. These interactions can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar reactivity.
p-Toluenesulfonic acid: A simpler sulfonic acid used in organic synthesis.
4-Hydroxybenzenesulfonic acid: Contains a hydroxyl group, making it more reactive in certain conditions.
Uniqueness
Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro- is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and applications. The presence of both nitro and sulfonic acid groups, along with the azo linkage, makes it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
68134-19-0 |
|---|---|
分子式 |
C24H18N6O11S2 |
分子量 |
630.6 g/mol |
IUPAC 名称 |
2-[4-[[2-hydroxy-5-(4-nitro-2-sulfoanilino)phenyl]diazenyl]anilino]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C24H18N6O11S2/c31-22-10-5-16(26-20-9-7-18(30(34)35)13-24(20)43(39,40)41)11-21(22)28-27-15-3-1-14(2-4-15)25-19-8-6-17(29(32)33)12-23(19)42(36,37)38/h1-13,25-26,31H,(H,36,37,38)(H,39,40,41) |
InChI 键 |
LYZMSUKBZZPNOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=C(C=CC(=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


